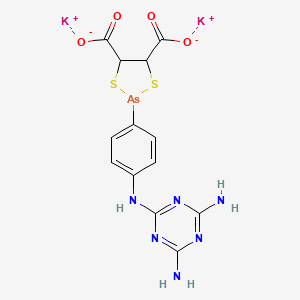
Melarsonyl (dipotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melarsonyl (dipotassium) involves the reaction of melarsonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the complete formation of the dipotassium salt . The reaction can be represented as follows:
Melarsonic acid+2KOH→Melarsonyl (dipotassium)+2H2O
Industrial Production Methods
Industrial production of melarsonyl (dipotassium) follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Melarsonyl (dipotassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form melarsonic acid.
Reduction: Reduction reactions can convert melarsonyl (dipotassium) back to its parent melarsonic acid.
Substitution: The compound can undergo substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace potassium ions.
Major Products Formed
Oxidation: Melarsonic acid.
Reduction: Melarsonic acid.
Substitution: Corresponding metal salts of melarsonic acid.
Scientific Research Applications
Melarsonyl (dipotassium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of parasite biology and the development of anti-parasitic drugs.
Medicine: Investigated for its potential therapeutic effects against parasitic infections.
Industry: Utilized in the development of anti-parasitic formulations and products
Mechanism of Action
The mechanism of action of melarsonyl (dipotassium) involves its interaction with thiol-containing compounds in parasites. The compound reacts with trypanothione, a key molecule in the redox metabolism of parasites, leading to the inhibition of essential enzymatic processes and ultimately causing parasite death . This mechanism is particularly effective against trypanosomes, the causative agents of diseases such as African trypanosomiasis .
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: Another arsenic-based compound used to treat trypanosomiasis.
Arsenic trioxide: Used in the treatment of certain types of leukemia.
Atoxyl: An early arsenic-based drug used for treating syphilis and trypanosomiasis.
Uniqueness
Melarsonyl (dipotassium) is unique due to its high potency and specificity against parasites. Unlike other arsenic-based compounds, it has a lower toxicity profile and is more effective in inhibiting parasite growth .
Properties
Molecular Formula |
C13H11AsK2N6O4S2 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate |
InChI |
InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2 |
InChI Key |
PHCMFHVCRUCADN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
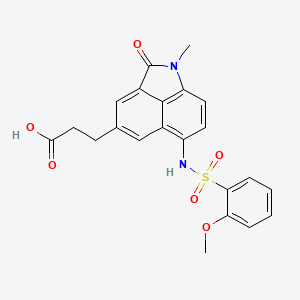
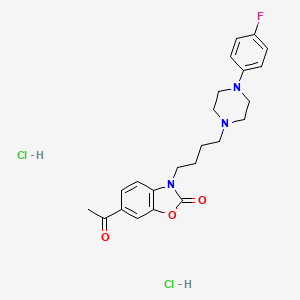
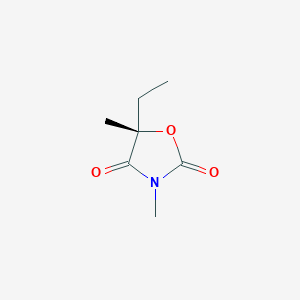
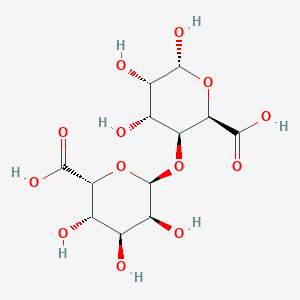
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
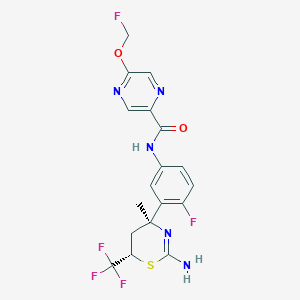
![1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B15073593.png)
![(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride](/img/structure/B15073594.png)
![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![4-N-[(1S,2R)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride](/img/structure/B15073611.png)

